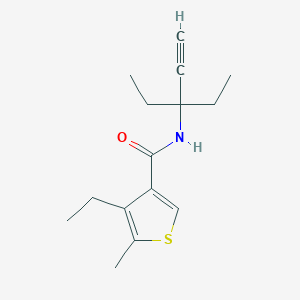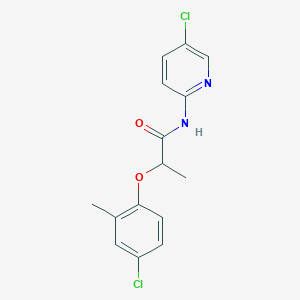
2-phenyl-N-2-pyrazinylbutanamide
Übersicht
Beschreibung
2-phenyl-N-2-pyrazinylbutanamide, also known as PPBA, is a chemical compound that has been studied extensively for its potential use in scientific research. PPBA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Wirkmechanismus
The mechanism of action of 2-phenyl-N-2-pyrazinylbutanamide involves its ability to selectively inhibit T-type calcium channels. These channels are involved in a range of physiological processes, including neuronal firing, muscle contraction, and hormone secretion. By inhibiting these channels, this compound can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to selectively inhibit T-type calcium channels, this compound has been shown to modulate the release of neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-N-2-pyrazinylbutanamide in lab experiments is its selectivity for T-type calcium channels. This allows researchers to investigate the role of these channels in various physiological processes with greater precision. However, one limitation of using this compound is its potential for off-target effects. While this compound has been shown to be selective for T-type calcium channels, it may also interact with other proteins and receptors in the cell, leading to unintended effects.
Zukünftige Richtungen
There are many future directions for research on 2-phenyl-N-2-pyrazinylbutanamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as epilepsy and neuropathic pain. Additionally, researchers may investigate the role of T-type calcium channels in other physiological processes, such as cardiac function and insulin secretion. Finally, researchers may explore the development of new compounds that selectively target T-type calcium channels with even greater specificity and potency.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential use in scientific research. Its ability to selectively inhibit T-type calcium channels has made it a valuable tool for investigating the role of these channels in various physiological processes. While there are limitations to its use, this compound has many potential applications in both basic and applied research. Future research on this compound and related compounds will likely yield new insights into the underlying mechanisms of cellular signaling and may lead to the development of new therapies for a range of diseases.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-2-pyrazinylbutanamide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the role of calcium channels in cellular signaling. This compound has been shown to selectively inhibit a specific type of calcium channel, known as the T-type calcium channel, which is involved in a range of cellular processes. By selectively inhibiting this channel, researchers can investigate its role in various physiological processes.
Eigenschaften
IUPAC Name |
2-phenyl-N-pyrazin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)14(18)17-13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQAZGJNBJCNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4180429.png)

![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)

![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)



